molecular formula C22H17ClN2O3S B2892320 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899929-08-9

1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2892320
CAS No.: 899929-08-9
M. Wt: 424.9
InChI Key: IQMISMISEGOPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of thienopyrimidine derivatives typically involves multi-step reactions. For the target compound, a modified Gewald reaction is often utilized. The synthesis pathway includes:

  • Formation of Thienopyrimidine Skeleton : Utilizing ethyl acetoacetate and malononitrile under acidic conditions.
  • Cyclocondensation : Involves the reaction of the synthesized thiophene with nitriles to produce the final thienopyrimidine structure.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various thienopyrimidine derivatives. The compound has shown significant anti-proliferative effects against several cancer cell lines, particularly breast cancer models.

  • IC50 Values : The compound exhibited an IC50 value of approximately 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating a potent cytotoxic effect .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways that are critical for tumor cell proliferation and survival.

Structure-Activity Relationships (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of thienopyrimidine derivatives:

CompoundSubstituentIC50 (μM)Activity
Compound 1m-Chlorophenyl27.6Strongest cytotoxicity
Compound 2p-Chlorophenyl29.3Moderate cytotoxicity
Compound 3Phenyl43.0Lower activity

This table illustrates how varying substituents on the thienopyrimidine core can significantly influence its biological activity .

Case Studies

  • In Vitro Studies : A study evaluated the efficacy of synthesized thienopyrimidine derivatives against different cancer cell lines, including non-small cell lung cancer and breast cancer. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity due to increased lipophilicity and better interaction with cellular targets .
  • Antimicrobial Activity : Beyond anticancer properties, certain derivatives have shown promising antibacterial and antimycobacterial activities against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined for several compounds, revealing effective antimicrobial properties .

Properties

CAS No.

899929-08-9

Molecular Formula

C22H17ClN2O3S

Molecular Weight

424.9

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H17ClN2O3S/c1-13-14(2)29-21-19(13)20(27)25(17-6-4-3-5-7-17)22(28)24(21)12-18(26)15-8-10-16(23)11-9-15/h3-11H,12H2,1-2H3

InChI Key

IQMISMISEGOPCU-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.